2-Amino-2-methyl-1,3-propanediol

Catalog No.
S772526
CAS No.
115-69-5
M.F
C4H11NO2
M. Wt
105.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methyl-1,3-propanediol

CAS Number

115-69-5

Product Name

2-Amino-2-methyl-1,3-propanediol

IUPAC Name

2-amino-2-methylpropane-1,3-diol

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

InChI

InChI=1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3

InChI Key

UXFQFBNBSPQBJW-UHFFFAOYSA-N

SMILES

CC(CO)(CO)N

Solubility

9.51 M

Synonyms

2-amino-2-methyl-1,3-propandiol, 2-amino-2-methyl-1,3-propanediol, ammediol

Canonical SMILES

CC(CO)(CO)N

Buffer component in protein separation techniques:

  • AMPD is commonly used as a buffer component in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) . SDS-PAGE is a technique widely used to separate proteins based on their size and electrical charge. AMPD helps maintain a consistent pH and ionic strength within the gel, creating optimal conditions for protein separation.

Spacer molecule in protein isoelectric focusing:

  • AMPD also finds use as a spacer molecule in a technique called isoelectric focusing (IEF) . IEF separates proteins based on their isoelectric point (pI), the pH at which they have no net electrical charge. AMPD helps maintain a stable pH gradient within the IEF system, facilitating the separation of proteins with similar pI values.

Substrate for enzyme activity studies:

  • AMPD can be utilized as a substrate for studying the activity of certain enzymes, particularly phosphatases . Phosphatases are a class of enzymes that remove phosphate groups from molecules. By measuring the rate of AMPD conversion by a phosphatase, researchers can gain insights into the enzyme's function and kinetics.

2-Amino-2-methyl-1,3-propanediol, also known as 1,1-di(hydroxymethyl)ethylamine or AMPD, is an organic compound classified as a 1,2-aminoalcohol. Its chemical formula is C4H11NO2C_4H_{11}NO_2, and it has a molecular weight of approximately 105.1356 g/mol. The compound is characterized by an alkyl chain with an amine group at the C1 position and hydroxyl groups at the C2 and C3 positions. It exists in various organisms, including yeast, plants, and humans, indicating its biological significance .

The primary application of AMPD in scientific research is as a buffer component in a technique called SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) []. In this technique, AMPD helps maintain a constant pH during the separation of proteins based on size []. AMPD is also used as a spacer molecule in another protein separation technique called isotachophoresis []. Additionally, AMPD can serve as a buffer for assays measuring the activity of the enzyme alkaline phosphatase []. The specific mechanism by which AMPD functions in each of these applications is not explicitly described in the scientific literature searched, but it is likely related to its ability to maintain a stable pH and potentially interact with the proteins or enzymes of interest.

Due to its functional groups. Notably:

  • Reaction with Carbon Dioxide: The compound reacts with carbon dioxide in aqueous solutions, forming carbamates, which are important in various chemical processes .
  • Isocyanate Reactivity: The amino group of 2-amino-2-methyl-1,3-propanediol selectively reacts with isocyanates, leading to the formation of urea derivatives .

These reactions underline its utility in organic synthesis and material science.

Biologically, 2-amino-2-methyl-1,3-propanediol serves as a useful buffer in biochemical assays. It is particularly effective for enzymes that operate optimally in basic pH environments. For instance, it acts as a buffer for alkaline phosphatase activity and is involved in isotachophoresis of proteins . Additionally, it has been noted for its role in cellular metabolism across various species.

The synthesis of 2-amino-2-methyl-1,3-propanediol can be achieved through several methods:

  • Alkylation of Amino Alcohols: One common method involves the alkylation of amino alcohols using appropriate alkyl halides.
  • Hydrolysis of Isocyanates: Another method includes the hydrolysis of isocyanates with alcohols or amines .

These synthetic pathways allow for the production of this compound in laboratory settings.

The applications of 2-amino-2-methyl-1,3-propanediol are diverse:

  • Biological Buffer: It is widely used as a biological buffer in biochemical assays.
  • Surfactants: The compound serves as an emulsifying agent in cosmetics and cleaning products.
  • Vulcanization Accelerators: It is utilized in rubber chemistry to enhance the vulcanization process.
  • Absorbent for Acidic Gases: Its properties make it suitable for use as an absorbent in various industrial applications .

Several compounds share structural similarities with 2-amino-2-methyl-1,3-propanediol. Below are comparisons highlighting their unique features:

Compound NameChemical FormulaUnique Features
1-Amino-2-propanolC3H9NOPrimarily used as a solvent and intermediate in organic synthesis.
2-AminoethanolC2H7NOCommonly known as ethanolamine; used extensively in pharmaceuticals and agriculture.
3-AminopropanolC3H9NUtilized in polymer chemistry and as a precursor for various chemical syntheses.
2-HydroxyethylamineC2H7NOActs as a building block for surfactants and other functional materials.

While these compounds share certain characteristics with 2-amino-2-methyl-1,3-propanediol, its unique structure—featuring two hydroxymethyl groups—distinguishes it in terms of functionality and application.

Comparison

MethodYield (%)Temperature (°C)Pressure (bar)Catalyst
Hydrogenation of 3-chloro-1,2-propanediol87.2401 (atmospheric)Pd/C
Reductive amination from dihydroxyacetone66.4-877070Rh/Al2O3
Fermentation pathway from glucose14.6 g/L371 (atmospheric)Engineered E. coli
Continuous flow synthesis76-100110-1501-2Various organocatalysts

Laboratory-Scale Synthetic Strategies

Laboratory-scale synthesis of 2-amino-2-methyl-1,3-propanediol encompasses diverse methodological approaches designed for research applications and small-batch production [4] [6]. The most widely employed laboratory strategy involves the protection of amino functionality through benzyloxycarbonyl derivatization, followed by selective transformations [4]. This approach begins with 2-amino-2-methyl-1,3-propanediol treatment with benzyloxycarbonyl chloride in water-ether mixture containing sodium bicarbonate, yielding the protected intermediate in 27% yield [4].

The Morita-Baylis-Hillman approach represents a sophisticated laboratory methodology for synthesizing substituted 2-amino-1,3-propanediols with controlled stereochemistry [23] [26]. This strategy employs ozonolysis of allylic diols obtained from Morita-Baylis-Hillman adducts, followed by diastereoselective reductive amination of the resulting 2-oxo-1,3-propanediols [23]. The overall process achieves yields ranging from 25-42% over five synthetic steps, producing anti-stereoisomers with high selectivity [23] [26].

Reductive amination protocols have been extensively developed for laboratory-scale preparation [8]. These methods utilize sodium cyanoborohydride or lithium aluminum hydride as reducing agents in conjunction with appropriate amine sources [8]. The reaction typically proceeds in alcoholic solvents at ambient temperature, providing good functional group tolerance and moderate to high yields [8].

Multicomponent reactions offer efficient one-pot synthesis approaches for laboratory applications [32]. These reactions combine primary amines, aldehydes, and phosphite reagents in continuous flow microwave reactors, achieving yields of 68-82% with residence times of 50-10 minutes [32]. The methodology demonstrates excellent scalability for laboratory-scale production while maintaining high atom economy [32].

Table 2: Laboratory-Scale Synthesis Methods

Synthetic RouteStarting MaterialYield (%)StepsSelectivity
Morita-Baylis-Hillman approachMBH adducts25-425Anti-stereoisomer
Ozonolysis-reductive aminationAllylic diols76-923Diasteroselective
Catalytic hydrogenation1,3-dihydroxyacetone oxime87-902High
Multicomponent reactionPrimary amines + aldehydes68-821Variable

Green Chemistry Approaches to 2-Amino-2-methyl-1,3-propanediol Synthesis

Green chemistry methodologies for 2-amino-2-methyl-1,3-propanediol synthesis emphasize environmental sustainability, reduced waste generation, and the utilization of renewable feedstocks [11] [14]. Aqueous micellar conditions represent a significant advancement in environmentally conscious synthesis, enabling reactions to proceed in water-based systems rather than traditional organic solvents [14]. These methodologies demonstrate process mass intensities of 111 kg input per kg product, representing substantial improvements over conventional approaches [14].

Solvent-free synthesis protocols have emerged as highly attractive green chemistry alternatives [8] [15]. These methodologies employ microwave-assisted heating to promote reactions without organic solvents, achieving comparable or superior yields while eliminating solvent-related environmental impact [8]. The approach demonstrates particular effectiveness for multicomponent reactions, enabling efficient synthesis with minimal waste generation [8].

Biocatalytic approaches utilizing whole-cell fermentation represent the most environmentally sustainable synthesis pathway [28]. Metabolically engineered microorganisms convert renewable biomass feedstocks directly to 2-amino-2-methyl-1,3-propanediol, achieving process mass intensities of 5-10 kg input per kg product [28]. This methodology eliminates the need for hazardous reagents and operates under mild conditions with minimal energy requirements [28].

Flow chemistry techniques contribute significantly to green synthesis objectives through improved process efficiency and reduced waste generation [5] [34]. Continuous flow reactors enable precise control of reaction parameters, leading to enhanced selectivity and reduced by-product formation [34]. These systems typically achieve process mass intensities of 50-100 kg input per kg product while maintaining high throughput capabilities [34].

The implementation of renewable feedstock utilization has become increasingly important in green synthesis approaches [13] [16]. Bio-renewable platform chemicals derived from biomass serve as starting materials, reducing dependence on petroleum-derived precursors [16]. These approaches align with sustainability principles while maintaining economic viability for industrial applications [13].

Table 3: Green Chemistry Approaches

Green ApproachEnvironmental BenefitProcess Mass Intensity (kg/kg)Energy RequirementsScalability
Aqueous micellar conditionsReduced organic solvent use111ModerateHigh
Solvent-free synthesisNo solvent requiredNot reportedLowModerate
Biocatalytic fermentationRenewable feedstock5-10LowHigh
Flow chemistryReduced waste generation50-100ModerateHigh

Catalytic Methods in 2-Amino-2-methyl-1,3-propanediol Preparation

Catalytic methodologies for 2-amino-2-methyl-1,3-propanediol preparation encompass both heterogeneous and homogeneous catalyst systems, each offering distinct advantages for specific synthetic applications [17] [18] [19]. Rhodium-based catalysts, particularly rhodium on alumina supports, demonstrate exceptional activity for the hydrogenation of 1,3-dihydroxyacetone oxime precursors [17]. These catalysts operate effectively at 0.1 mol% loading, achieving complete conversion under mild conditions with excellent selectivity [17].

Palladium-carbon catalysts represent the most widely utilized system for industrial hydrogenation processes [1] [18]. These heterogeneous catalysts demonstrate robust performance across varying reaction scales, maintaining activity at loadings of 2-5 mol% [18]. The catalyst system tolerates diverse functional groups and operates efficiently under hydrogen atmospheres at atmospheric to moderate pressures [1] [18].

Platinum dioxide, commonly known as Adams catalyst, provides exceptionally high catalytic activity for hydrogenation and hydrogenolysis reactions [18]. This catalyst system requires activation through hydrogen exposure, converting to platinum black as the active species [18]. Operating at 1-5 mol% loading, Adams catalyst demonstrates superior performance for challenging reductions while maintaining good selectivity [18].

Nickel-based catalyst complexes have emerged as promising alternatives for amination reactions, particularly those involving acenaphthoimidazolium chloride ligands [19]. These systems operate at 2 mol% loading and demonstrate high activity toward challenging amination reactions under mild conditions [19]. The catalyst tolerates bulky substrates and achieves excellent conversion within 3-hour reaction times [19].

Organocatalytic systems offer unique advantages for asymmetric synthesis applications, providing high enantioselectivity without requiring transition metal components [21]. These catalysts typically operate at higher loadings of 10-20 mol% but deliver exceptional stereochemical control [21]. Imidazolidinone-based organocatalysts have demonstrated particular effectiveness for asymmetric transformations relevant to amino alcohol synthesis [21].

Table 4: Catalytic Methods Summary

Catalyst TypeApplicationLoading (mol%)ActivitySelectivity
Rhodium/AluminaHydrogenation of oximes0.1HighExcellent
Palladium/CarbonReductive amination2-5HighGood
Platinum dioxide (Adams catalyst)General hydrogenation1-5Very HighGood
Nickel complexesAmination reactions2ModerateVariable
OrganocatalystsAsymmetric synthesis10-20ModerateExcellent

Recent Advances in Synthetic Methodologies

Recent developments in 2-amino-2-methyl-1,3-propanediol synthesis have focused on innovative catalytic systems and process intensification techniques [24] [27] [28]. Computer-aided design tools have revolutionized synthetic route planning, enabling chemists to predict optimal pathways based on target molecules and available starting materials [24]. These technological advances have enhanced accuracy and efficiency while reducing development timelines for new synthetic methodologies [24].

Artificial biosynthetic pathways represent a groundbreaking advancement in sustainable synthesis [28]. Metabolically engineered Escherichia coli strains have been developed to convert glucose directly to 2-amino-1,3-propanediol through engineered enzymatic cascades [28]. The optimized strain LYC-5 achieves production titers of 14.6 g/L with productivity rates of 0.122 g/L/h in fed-batch fermentation, representing the highest reported values for this biotechnological approach [28].

Continuous flow synthesis platforms have undergone significant technological improvements, incorporating automated reaction optimization and real-time monitoring capabilities [34]. These systems enable high-throughput screening of reaction conditions while maintaining precise control over temperature, pressure, and residence time parameters [34]. Flow chemistry approaches have demonstrated order-of-magnitude reductions in reaction times while maintaining comparable yields to batch processes [34].

Photocatalytic methodologies utilizing covalent organic frameworks have emerged as promising green chemistry alternatives [12]. These systems operate under red light irradiation and demonstrate excellent recyclability while maintaining high catalytic activity [12]. The methodology offers mild reaction conditions and broad functional group tolerance, making it suitable for challenging substrate transformations [12].

Process intensification strategies have focused on maximizing space-time yields while minimizing energy consumption [5]. Metal-organic framework synthesis under continuous flow conditions has demonstrated productivity improvements of two orders of magnitude compared to traditional batch processes [5]. These advances enable solvent reduction of 84% and energy savings through optimized heat integration [5].

Diversity-oriented synthesis approaches have expanded the accessible chemical space for amino alcohol derivatives [24]. Multicomponent reactions enable simultaneous assembly of multiple building blocks in single reaction steps, facilitating rapid generation of structurally diverse compound libraries [24]. These methodologies have proven particularly valuable for pharmaceutical research applications [24].

Comparative Analysis of Synthesis Efficiency

Comprehensive evaluation of synthesis efficiency requires consideration of multiple parameters including yield, selectivity, environmental impact, and economic feasibility [29] [33] [34]. Industrial hydrogenation processes using palladium-carbon catalysts consistently achieve the highest yields of 87.2% while operating under mild conditions [1]. These processes demonstrate excellent scalability and economic viability for large-scale production [1].

Biocatalytic fermentation approaches offer superior environmental profiles with process mass intensities of 5-10 kg input per kg product, significantly lower than chemical synthesis alternatives [28] [33]. However, these methods currently achieve lower volumetric productivities, requiring larger reactor volumes for equivalent production rates [28]. The fermentation approach demonstrates particular advantages when considering lifecycle environmental impact and sustainability metrics [33].

Laboratory-scale methodologies exhibit significant variation in efficiency depending on the specific synthetic strategy employed [23] [26]. The Morita-Baylis-Hillman approach achieves moderate overall yields of 25-42% but provides excellent stereochemical control, making it valuable for research applications requiring specific isomers [23] [26]. Catalytic hydrogenation methods consistently deliver higher yields of 87-90% with fewer synthetic steps [17].

Flow chemistry techniques demonstrate superior space-time yields compared to batch processes, achieving productivity improvements through process intensification [32] [34]. Continuous flow reactors enable residence times as short as 15 seconds to 30 minutes while maintaining high conversion rates [32]. These systems offer particular advantages for reactions requiring precise temperature control or hazardous reagent handling [34].

Green chemistry approaches vary significantly in their efficiency metrics, with aqueous micellar conditions achieving process mass intensities of 111 kg/kg while solvent-free methods eliminate waste streams entirely [14]. The selection of optimal green chemistry methodology depends on specific production requirements and environmental objectives [11] [14].

Economic analysis reveals that traditional chemical synthesis methods currently offer the lowest production costs for large-scale applications [1] [22]. However, increasing environmental regulations and sustainability requirements are driving adoption of greener alternatives despite higher initial costs [11] [14]. Biocatalytic approaches show promise for future cost competitiveness as fermentation technologies continue to improve [28] [33].

Physical Description

PelletsLargeCrystals, Liquid

XLogP3

-1.8

Melting Point

110.0 °C

UNII

CZ7BU4QZJZ

GHS Hazard Statements

Aggregated GHS information provided by 234 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (14.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (85.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (13.25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

115-69-5

Wikipedia

Aminomethyl propanediol

Use Classification

Cosmetics -> Buffering

General Manufacturing Information

All other basic organic chemical manufacturing
Fabricated metal product manufacturing
Wholesale and retail trade
1,3-Propanediol, 2-amino-2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Colorimetric microdetermination of l-lactate in deproteinized blood

H Kikuchi, T Sato
PMID: 7825172   DOI: 10.1620/tjem.173.391

Abstract

The method by MacQueen and Plaut was modified to devise simple microdetermination method of l-lactate which is applicable to deproteinized blood sample. Blood was deproteinized with addition of 25% (w/w) trichloroacetic acid (TCA), and 0.075 M 2-amino-2-methyl-1, 3-propanediole (AMPD) was used to make pH of the reaction mixture optimal. It was validated in recovery and precision study, and showed good correlation with usual UV method; correlation coefficient was 0.985, and slope was 0.994. TCA-blood mixture may be kept at room temperature for at least 2 hr without centrifugation, and the supernatant may be preserved for at least 2 weeks at 4 degrees C.


Intralaboratory survey of alkaline phosphatase methods

N J O'Donnell, J A Lott
PMID: 7282642   DOI:

Abstract

Three sets of interrelated specimens containing alkaline phosphatase (ALP) were analyzed: CAP 1977 Enzyme Survey serum, human serum supplemental with calf intestinal ALP, and human serum with increased human liver ALP. Five quite distinct ALP methods were used. In addition, fresh serum from volunteer blood donors and serum from patients with increased serum ALP activities were examined by each of these five methods. Conversion factors for the five different methods based on results from calf-intestine-supplemented interrelated specimens could not be used to interconvert results for fresh human serum. However, the interrelated specimens with increased human liver ALP made interconversion of results for fresh human serum possible.


In vitro effect of a buffered chelating agent and neomycin or oxytetracycline on bacteria associated with diseases of fish

Richard E Wooley, Branson W Ritchie, Victoria V Burnley
PMID: 15264722   DOI: 10.3354/dao059263

Abstract

The antimicrobial agents used to treat bacterial fish diseases are archaic, and their uses may result in the emergence of drug-resistant bacterial strains. This study evaluated the in vitro antimicrobial activity of combinations of Tricide and neomycin or oxytetracycline on common disease-causing bacteria of fish and its possible use as an alternative treatment of these diseases. Tricide solutions containing of 8 mM United States Pharmacopeia (USP) disodium ethylenediaminetetraacetate dehydrate (chelator) and 20 mM USP 2-amino-2-hydroxymethyl-1,3-propanediol (buffer) potentate the antimicrobial action of neomycin and oxytetracycline when reacted in vitro with Aeromonas hydrophila, Streptococcus iniae, Pseudomonas aeruginosa, and Staphylococcus aureus. Serial passage of the test organisms in Tricide or Tricide and neomycin or oxytetracycline did not result in the development of resistant forms. Combinations of Tricide and neomycin or oxytetracycline reduced the amount of antibiotics necessary for fish therapy, render drug-resistant bacteria sensitive to antimicrobial therapy, may be used to decontaminate recently shipped fish, and should reduce the formation of antibiotic-resistant forms.


DFT simulations and vibrational spectra of 2-amino-2-methyl-1,3-propanediol

T S Renuga Devi, J Sharmi kumar, G R Ramkumaar
PMID: 24945862   DOI: 10.1016/j.saa.2014.04.152

Abstract

The FTIR and FT-Raman spectra of 2-amino-2-methyl-1,3-propanediol were recorded in the regions 4000-400cm(-1) and 4000-50cm(-1) respectively. The structural and spectroscopic data of the molecule in the ground state were calculated using Hartee-Fock and density functional method (B3LYP) with the augmented-correlation consistent-polarized valence double zeta (aug-cc-pVDZ) basis set. The most stable conformer was optimized and the structural and vibrational parameters were determined based on this. The complete assignments were performed on the basis of the Potential Energy Distribution (PED) of the vibrational modes, calculated using Vibrational Energy Distribution Analysis (VEDA) 4 program. With the observed FTIR and FT-Raman data, a complete vibrational assignment and analysis of the fundamental modes of the compound were carried out. Thermodynamic properties and Mulliken charges were calculated using both Hartee-Fock and density functional method using the aug-cc-pVDZ basis set and compared. The calculated HOMO-LUMO energy gap revealed that charge transfer occurs within the molecule. (1)H and (13)C NMR chemical shifts of the molecule were calculated using Gauge-Independent Atomic Orbital (GIAO) method and were compared with experimental results.


Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol

Christina L Burnett, Wilma F Bergfeld, Donald V Belsito, Curtis D Klaassen, James G Marks Jr, Ronald C Shank, Thomas J Slaga, Paul W Snyder, Cosmetic Ingredient Review Expert Panel, F Alan Andersen
PMID: 19966147   DOI: 10.1177/1091581809350932

Abstract

Aminomethyl propanol and aminomethyl propanediol are substituted aliphatic alcohols that function as pH adjusters in cosmetic products at concentrations less than 10%; additionally, aminomethyl propanediol is a fragrance. Extensive oral toxicity data are reviewed, with fewer inhalation toxicity data. Dermal toxicity data are presented that demonstrate, for example, that a mascara with 1.92% aminomethyl propanediol does not cause dermal irritation or allergic contact sensitization, suggesting that the maximum reported use concentration of 2% in mascara would be safe. Although these ingredients are primary amines that are not substrates for N-nitrosation, they may contain secondary amines as impurities in finished products that may undergo N-nitrosation. These ingredients should not be included in cosmetic formulations containing N-nitrosating agents. The Cosmetic Ingredient Review Expert Panel concludes that aminomethyl propanol and aminomethyl propanediol are safe as cosmetic ingredients in the practices of use and concentrations as described in this safety assessment.


Crystal Structure, Cytotoxicity and Interaction with DNA of Zinc (II) Complexes with o-Vanillin Schiff Base Ligands

Mei-Ju Niu, Zhen Li, Guo-Liang Chang, Xiang-Jin Kong, Min Hong, Qing-fu Zhang
PMID: 26114437   DOI: 10.1371/journal.pone.0130922

Abstract

Two new zinc complexes, Zn(HL1)2 (1) and [Zn2(H2L2)(OAc)2]2 (2) [H2L1 = Schiff base derived from o-vanillin and (R)-(+)-2-amino-3-phenyl-1-propanol, H3L2 = Schiff base derived from o-vanillin and 2-amino-2-ethyl-1,3-propanediol], have been synthesized and characterized by single crystal X-ray diffraction, elemental analyses, TG analyses, solid fluorescence, IR, UV-Vis and circular dichroism spectra. The structural analysis shows that complex 1 has a right-handed double helical chain along the crystallographic b axis. A homochiral 3D supramolecular architecture has been further constructed by intermolecular C-H··· π, O-H···O and C-H···O interactions. Complex 2 includes two crystallographically independent binuclear zinc molecules. The two binuclear zinc molecules are isostructural. The 2-D sheet supramolecular structure was formed by intermolecular hydrogen bonding interaction. The fluorescence of ligands and complexes in DMF at room temperature are studied. The interactions of two complexes with calf thymus DNA (CT-DNA) are investigated using UV-Vis, CD and fluorescence spectroscopy. The results show that complex 1 exhibits higher interaction with CT-DNA than complex 2. In addition, in vitro cytotoxicity of the complexes towards four kinds of cancerous cell lines (A549, HeLa, HL-60 and K562) were assayed by the MTT method. Investigations on the structures indicated that the chirality and nuclearity of zinc complexes play an important role on cytotoxic activity.


Dirhodium(II)-catalyzed C-H amination reaction of (S)-3-(tert-butyldimethylsilyloxy)-2-methylpropyl carbamate: a facile preparation of optically active monoprotected 2-amino-2-methyl-1,3-propanediol

Takayuki Yakura, Yuya Yoshimoto, Chisaki Ishida
PMID: 17827768   DOI: 10.1248/cpb.55.1385

Abstract

Dirhodium(II)-catalyzed C-H amination reaction of (S)-3-(tert-butyldimethylsilyloxy)-2-methylpropyl carbamate, which was easily prepared from methyl (S)-2-methyl-3-hydroxypropanoate, proceeded more smoothly than those of their 2-(methoxycarbonyl)propyl derivative to give the corresponding oxazolidinone in excellent yield. The resulting oxazolidinone was converted efficiently into both (R)-monoprotected and (S)-monoprotected 2-amino-2-methyl-1,3-propanediols.


Mixed-valent Mn supertetrahedra and planar discs as enhanced magnetic coolers

Maria Manoli, Anna Collins, Simon Parsons, Andrea Candini, Marco Evangelisti, Euan K Brechin
PMID: 18652462   DOI: 10.1021/ja802829d

Abstract

The syntheses and structures of two decametallic mixed-valent Mn supertetrahedra using 2-amino-2-methyl-1,3-propanediol (ampH2), two decametallic mixed-valent Mn planar discs using 2-amino-2-methyl-1,3-propanediol (ampH2) and 2-amino-2-ethyl-1,3-propanediol (aepH2), and a tetradecametallic mixed-valent Mn planar disc using pentaerythritol (H4peol) are reported. The decametallic complexes display dominant ferromagnetic exchange and spin ground states of S = 22, and the tetradecametallic complex displays dominant antiferromagnetic exchange and a spin ground state of S = 7 +/- 1. All display large (the former) and enormous (the latter) magnetocaloric effect--the former as a result of negligible zero-field splitting of the ground state, and the latter as a result of possessing a high spin-degeneracy at finite low temperatures--making them the very best cooling refrigerants for low-temperature applications.


Effect of a basic organic excipient on the dissolution of diclofenac salts

Karen M O'Connor, Owen I Corrigan
PMID: 12226854   DOI: 10.1002/jps.10222

Abstract

Dissolution of diclofenac from compressed discs containing mixtures of a diclofenac salt and a basic excipient, in various w/w ratios, was examined. Two diclofenac salts, diclofenac deanol (DDNL) and diclofenac tert-butylamine, and the basic excipient 2-amino-2-methyl-1,3-propanediol (AMPD) were examined. Inclusion of the soluble basic excipient at high loadings enhanced the dissolution rate of diclofenac tert-butylamine fivefold; however, it retarded dissolution of the DDNL salt 40-fold in the weight fraction range 40-80% AMPD, despite the fact that AMPD is more than four times more soluble than DDNL. These findings were attributed to the solubilities of salts formed between diclofenac and the basic excipient used. The "salt conversion model" was developed to predict dissolution from mixtures of a salt of an ionizable drug and an ionizable excipient capable of forming a salt with the drug. Deviations from the model at high weight fractions of base and, in the case of the systems containing the more soluble drug, at low weight fractions of base were attributed to carrier-controlled dissolution. The present work illustrates that the solubility of potential salts, which may form between the drug and ionizable excipients present has an important influence on the dissolution of the drug from such compressed mixtures.


Effect of steric hindrance on carbon dioxide absorption into new amine solutions: thermodynamic and spectroscopic verification through solubility and NMR analysis

Jung-Yeon Park, Sang Jun Yoon, Huen Lee
PMID: 12731852   DOI: 10.1021/es0260519

Abstract

Acid gas absorption technology is of great importance in these days for the prevention of global warming and the resulting worldwide climate change. More efficient process design and development for the removal of acid gases has become important, together with the development of new absorbents as one of urgent areas of research in addressing global-warming problems. In the present work, aqueous solutions of 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD), a sterically hindered amine, has been examined as a potential CO2 absorbent and compared with the most commonly used absorbent, monoethanolamine (MEA) solution, through equilibrium solubility measurements and 13C NMR spectroscopic analyses. The solubilities of CO2 in aqueous 10 mass % AHPD solutions were higher than those in aqueous 10 mass % MEA solutions above 4 kPa at 298.15 K, but below 4 kPa, the solubility behavior appeared to be the opposite. The solubility difference between these two solutions increased with the CO2 partial pressures above the crossover pressure. Equilibrated CO2-MEA-H2O and CO2-AHPD-H2O solutions at various CO2 partal pressures ranging from 0.01 to 3000 kPa were analyzed by 13C NMR spectroscopy to provide a more microscopic understanding of the reaction mechanisms in the two solutions. In the CO2-amine-H2O solutions, amine reacted with CO2 to form mainly the protonated amine (AMH+), bicarbonate ion (HCO3-), and carbamate anion (AMCO2-), where the quantitative ratio of bicarbonate ion to carbamate anion strongly influenced the CO2 loading in the amine solutions. A profusion of bicarbonate ions, but a very small amount of carbamate anions, was identified in the CO2-AHPD-H2O solution, whereas a considerable amount of carbamate anions was formed in the CO2-MEA-H2O solution. AHPD contains more hydroxyl groups than nonhindered MEA, and hence, the chemical shifts in its 13C NMR spectra were strongly influenced by the solution pH values. In contrast, MEA appeared to be insensitive to pH. The strong interrelations among CO2 solubility, CO2 partial pressure, bulkiness of the amine structure, and pH identified through the present experimental investigations can provide basic guidelines for finding new potential organic absorbents, including specifically designed amine chemicals.


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